Tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the IUPAC name tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate and a CAS number of 1630026-11-7. This compound belongs to the class of carbamates, which are esters of carbamic acid. It features a tert-butyl group, a chlorinated pyrimidine moiety, and a methyl group attached to the nitrogen atom of the carbamate functional group. The molecular formula is with a molecular weight of 257.72 g/mol .
The compound is synthesized primarily for research purposes and has applications in medicinal chemistry. It falls under the category of pharmaceutical intermediates and may be used in the development of various therapeutic agents due to its structural properties that can influence biological activity .
Methods
The synthesis of tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-chloropyrimidine-4-methanol. This reaction is usually facilitated by a base such as sodium hydride or potassium carbonate, which promotes the formation of the carbamate linkage .
Technical Details
The reaction conditions include:
The molecular structure of tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate can be represented using its SMILES notation: CN(CC1=NC=NC(Cl)=C1)C(=O)OC(C)(C)C
. The structure features:
Tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate can participate in various chemical reactions typical of carbamates:
The mechanism of action for tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate largely depends on its interactions at the molecular level:
Tert-butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate has potential applications in:
This compound exemplifies how structural modifications can lead to variations in chemical behavior and biological activity, making it a valuable subject for ongoing research within medicinal chemistry and organic synthesis domains.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0